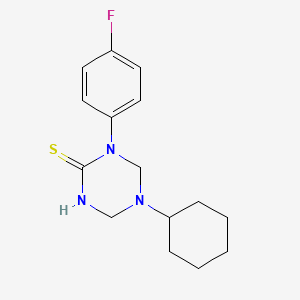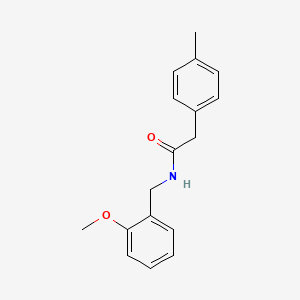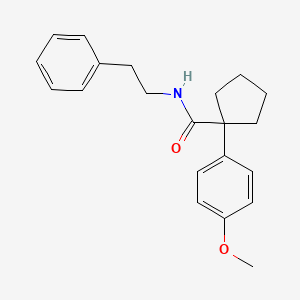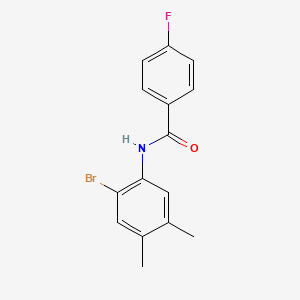
5-cyclohexyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclohexyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Flumazenil, and it belongs to the group of benzodiazepine receptor antagonists. The chemical formula of Flumazenil is C15H14FN5S, and its molecular weight is 303.37 g/mol.
作用機序
Flumazenil acts as a competitive antagonist of the benzodiazepine receptor. The benzodiazepine receptor is a GABA-A receptor subtype that is widely distributed in the central nervous system. The binding of benzodiazepines to the receptor enhances the affinity of GABA for the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. Flumazenil binds to the benzodiazepine receptor with high affinity and blocks the effects of benzodiazepines.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. It is a specific antagonist of the benzodiazepine receptor and can block the effects of benzodiazepines. Flumazenil has been shown to reverse the sedative and anxiolytic effects of benzodiazepines. Flumazenil also has anxiogenic effects, which can be useful in the treatment of anxiety disorders. Flumazenil has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects.
実験室実験の利点と制限
Flumazenil has several advantages and limitations for lab experiments. One of the significant advantages of Flumazenil is its specificity for the benzodiazepine receptor. Flumazenil can block the effects of benzodiazepines without affecting other GABA-A receptor subtypes. Flumazenil is also readily available and has a relatively low cost. However, Flumazenil has several limitations, including its short half-life and poor solubility in water. Flumazenil also has a narrow therapeutic window, which can make dosing challenging.
将来の方向性
There are several future directions for the research on Flumazenil. One of the significant areas of research is the development of new benzodiazepine receptor antagonists with improved pharmacokinetic properties. Another area of research is the study of the role of the benzodiazepine receptor in the regulation of anxiety, sleep, and memory. The development of new drugs that target the benzodiazepine receptor system may have significant implications for the treatment of anxiety disorders and other neurological disorders. Additionally, the use of Flumazenil as a tool to study the benzodiazepine receptor system may lead to new insights into the mechanisms of action of benzodiazepines and other GABA-A receptor modulators.
合成法
The synthesis of Flumazenil involves several steps, including the reaction of 4-fluoronitrobenzene with cyclohexylamine to form 4-fluorophenylcyclohexylamine. This intermediate is then reacted with thiosemicarbazide to form 5-cyclohexyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Flumazenil has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Flumazenil is in the field of neuroscience, where it is used as a tool to study the benzodiazepine receptor system. Flumazenil is a specific antagonist of the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and memory. Flumazenil is used to block the effects of benzodiazepines, which are widely used as anxiolytics and hypnotics.
特性
IUPAC Name |
5-cyclohexyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3S/c16-12-6-8-14(9-7-12)19-11-18(10-17-15(19)20)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINDJCPRGBDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)



![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)
